2-Amino-3-hydroxy-2-(hydroxymethyl)propyl phosphate barium salt is a chemical compound that belongs to the class of organic phosphates. It is a derivative of serine, an amino acid, and is characterized by the presence of a phosphate group. This compound is not widely known and lacks extensive documentation in literature, indicating its potential experimental or niche applications.
The compound can be synthesized through various chemical processes involving serine and phosphate derivatives. While specific natural sources are not documented, it is primarily used in laboratory settings for research purposes.
The synthesis of 2-amino-3-hydroxy-2-(hydroxymethyl)propyl phosphate barium salt typically involves the phosphorylation of serine derivatives. This can be achieved through several methods:
The molecular structure of 2-amino-3-hydroxy-2-(hydroxymethyl)propyl phosphate barium salt can be represented as follows:
Structural Features:
The compound's structural data can be represented in various formats, including:
C(C(C(O)N)(C(O)=O)OP(=O)(O)O)O
JVLKWZAWYDOHCD-GPKNORDASA-N
The compound can participate in several chemical reactions typical of amino acids and phosphates:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.
The mechanism of action for 2-amino-3-hydroxy-2-(hydroxymethyl)propyl phosphate barium salt primarily revolves around its ability to act as a phosphate donor in biochemical reactions. It may influence metabolic pathways involving phosphorylation events, which are critical for cellular signaling and energy transfer.
Physical stability tests indicate that the compound remains stable under standard laboratory conditions but may degrade upon prolonged exposure to moisture or extreme pH levels.
Scientific Uses:
2-Amino-3-hydroxy-2-(hydroxymethyl)propyl phosphate barium salt finds potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: